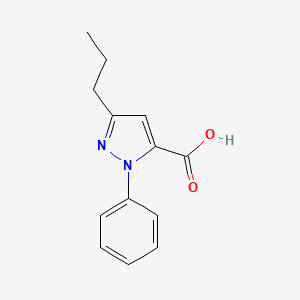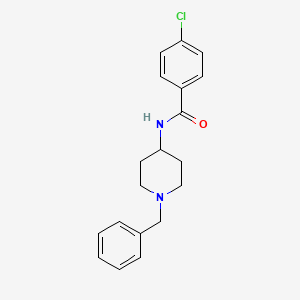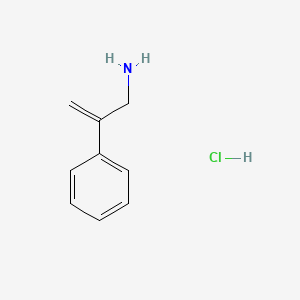
2,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl) ketone” is a chemical compound . It is used in research and has potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound might involve the use of trifluoromethylpyridines (TFMP) and its derivatives . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular formula of this compound is C17H14Cl3F3N4O, and it has a molecular weight of 453.7 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 453.7 g/mol . More detailed properties like melting point, boiling point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Reactivity and Synthesis
- The reactivity studies of similar compounds, like ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds, indicate potential applications in forming Schiff's base and intramolecular hydrolysis processes. This could be relevant for synthesizing complex organic structures, including seven-membered rings and diazepine compounds (M. Joséalves et al., 2000).
Compound Stability and Fragmentation
- Studies on similar compounds, like mono-, di- and trichlorophenyl (4-pyridyl) ketones, show that these compounds exhibit specific fragmentation patterns in mass spectrometry. This could be important for analyzing the stability and degradation pathways of related compounds (Ulrike Herzig et al., 1977).
Catalysis and Enantioselectivity
- The synthesis of chiral di-2-pyridyl ketone ligands and their application in copper-catalyzed enantioselective cyclopropanation demonstrates the potential of similar compounds in asymmetric synthesis and catalysis (H. Kwong et al., 2000).
Application in Fluorescence Spectroscopy
- Boron difluoride pyridyl-β-diketonate derivatives synthesized from pyridyl-β-diketones, akin to the compound , show intense fluorescence in the blue-green region, suggesting potential applications in optical materials and fluorescence spectroscopy (Dun-jia Wang et al., 2013).
Molecular Structure and Bonding
- The use of di-2-pyridyl ketone in lanthanide(III) chemistry, leading to the formation of dinuclear complexes, highlights the utility of similar compounds in exploring molecular structures and bonding mechanisms in transition metal complexes (Katerina A. Thiakou et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(2,6-dichloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N4O/c18-12-8-10(17(21,22)23)9-24-15(12)26-4-1-5-27(7-6-26)16(28)11-2-3-13(19)25-14(11)20/h2-3,8-9H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISUHCLXAGSPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(N=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)
![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)



![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)